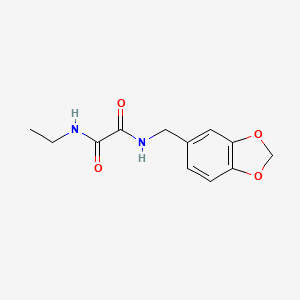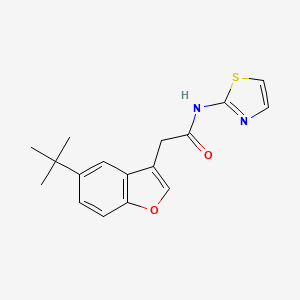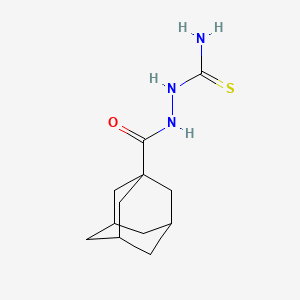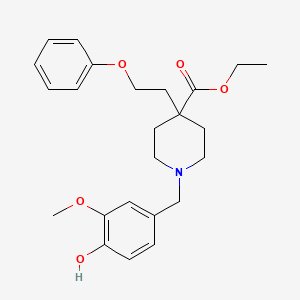![molecular formula C23H25BrN4O B5120311 2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine](/img/structure/B5120311.png)
2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine, also known as BMPP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. BMPP is a pyrimidine-based compound that has been synthesized through a number of different methods. In
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways involved in cancer cell growth and inflammation. The compound has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and growth. 2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-cancer properties, as well as anti-inflammatory and anti-oxidant effects. The compound has also been shown to have a protective effect on neurons, which may be beneficial in the treatment of neurodegenerative diseases. 2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine has been shown to inhibit the activity of certain enzymes and pathways involved in cancer cell growth and inflammation.
Advantages and Limitations for Lab Experiments
2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine has a number of advantages and limitations for lab experiments. One advantage is that it has been shown to have anti-cancer properties, which makes it a potential candidate for the development of new cancer treatments. Another advantage is that it has been shown to have a protective effect on neurons, which may be beneficial in the treatment of neurodegenerative diseases. One limitation is that the mechanism of action of 2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine is not fully understood, which makes it difficult to determine its potential therapeutic applications.
Future Directions
There are a number of future directions for research on 2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine. One area of research is the development of new cancer treatments based on the compound's anti-cancer properties. Another area of research is the development of new treatments for neurodegenerative diseases based on the compound's protective effect on neurons. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine, which may lead to the development of new therapeutic applications for the compound.
Conclusion:
In conclusion, 2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. The compound has been shown to have anti-cancer properties, as well as anti-inflammatory and anti-oxidant effects. 2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. While the compound has a number of advantages for lab experiments, its mechanism of action is not fully understood, which makes it difficult to determine its potential therapeutic applications. Further research is needed to fully understand the compound's mechanism of action and to develop new therapeutic applications for the compound.
Synthesis Methods
2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine has been synthesized through a number of different methods, including the reaction of 4-bromoaniline, 3-(4-morpholinyl)propylamine, and 2-chloro-6-phenylpyrimidine in the presence of a catalyst. Other methods include the reaction of 4-bromoaniline, 3-(4-morpholinyl)propylamine, and 2,6-dichloropyrimidine in the presence of a base. The synthesis of 2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine is a complex process that requires careful attention to detail and a thorough understanding of the chemical reactions involved.
Scientific Research Applications
2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anti-cancer properties, as well as anti-inflammatory and anti-oxidant effects. 2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to have a protective effect on neurons, which may be beneficial in the treatment of these diseases.
properties
IUPAC Name |
2-(4-bromophenyl)-N-(3-morpholin-4-ylpropyl)-6-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN4O/c24-20-9-7-19(8-10-20)23-26-21(18-5-2-1-3-6-18)17-22(27-23)25-11-4-12-28-13-15-29-16-14-28/h1-3,5-10,17H,4,11-16H2,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWWTFAHPGOFAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(3-morpholin-4-ylpropyl)-6-phenylpyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5120252.png)
![1-(hydroxymethyl)-17-(3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5120258.png)


![1-(4-methyl-1-piperazinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol dihydrochloride](/img/structure/B5120280.png)
![2-({benzyl[2-(dimethylamino)ethyl]amino}methyl)-4,6-dichlorophenol](/img/structure/B5120291.png)
![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5120292.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120300.png)

![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5120326.png)
![1-amino-3-(4-pyridinyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5120334.png)
![1-(3-methoxyphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5120335.png)